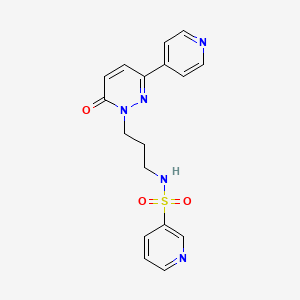

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide

Description

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group and a propyl linker bonded to a pyridine-3-sulfonamide moiety.

Properties

IUPAC Name |

N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-17-5-4-16(14-6-10-18-11-7-14)21-22(17)12-2-9-20-26(24,25)15-3-1-8-19-13-15/h1,3-8,10-11,13,20H,2,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYGPGNKAWDXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique pyridazinone scaffold, which includes a pyridine ring and a carbonyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.34 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The primary mechanism of action for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide involves its interaction with fatty acid binding protein 4 (FABP4). FABP4 plays a crucial role in lipid metabolism and inflammatory responses. The compound binds to FABP4, inhibiting its function, which may lead to modulation of lipid metabolism and reduction of inflammatory processes. This interaction has been supported by molecular docking studies that indicate a high binding affinity.

1. Anticancer Properties

Recent studies have indicated that N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide exhibits significant anticancer activity. It has been evaluated in combination with MEK inhibitors, showing potential synergistic effects in cancer treatment. The compound's ability to inhibit FABP4 may also contribute to its anticancer properties by affecting tumor metabolism.

2. Anti-inflammatory Effects

The inhibition of FABP4 not only impacts lipid metabolism but also plays a role in inflammatory pathways. By modulating the activity of FABP4, this compound could potentially reduce inflammation, making it a candidate for further development as an anti-inflammatory agent.

Research Findings and Case Studies

Recent literature highlights several studies investigating the biological activities of similar pyridazinone derivatives:

- Study on FABP4 Inhibition : A study demonstrated that derivatives of pyridazinone effectively inhibit FABP4, leading to altered lipid metabolism and reduced inflammation in cellular models .

- Combination Therapy Research : Research exploring the combination of this compound with MEK inhibitors indicated enhanced efficacy against cancer cell lines, suggesting a promising avenue for combination therapies in oncology .

- Synthesis and Evaluation : Another study focused on synthesizing various analogs of pyridazine derivatives and evaluating their cytotoxicity against different tumor cell lines, establishing structure-activity relationships that could inform future drug design .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The sulfonamide group in the target compound is expected to enhance polarity compared to the benzamide analog due to the electronegative sulfonyl group . This may improve aqueous solubility but reduce membrane permeability.

Molecular Weight Implications :

- All analogs except the xanthene derivative adhere to Lipinski’s Rule of Five (molecular weight <500 g/mol). The chromene-carboxamide (446.5 g/mol) approaches the upper limit, suggesting possible challenges in drug-likeness .

Structural Flexibility vs. Rigidity :

- The chromene-carboxamide’s conjugated system (from the chromene ring) may enhance rigidity, favoring target binding via π-π stacking interactions. In contrast, the benzamide and sulfonamide derivatives offer greater flexibility, which could improve conformational adaptability .

Synthetic Accessibility :

Research Findings and Gaps:

- Physicochemical Data: No melting points, boiling points, or solubility data are available for the target compound or its analogs in the evidence. This limits direct comparisons of stability or formulation feasibility.

- Biological Activity : The evidence lacks pharmacological data, making it impossible to correlate structural differences with efficacy or toxicity.

Preparation Methods

Cyclocondensation of 1,4-Diketones

The 3-(pyridin-4-yl)pyridazin-6(1H)-one fragment is synthesized via cyclization of a 1,4-diketone precursor with hydrazine hydrate. For example, 3-(pyridin-4-yl)-1,4-pentanedione reacts with hydrazine in ethanol under reflux to yield the pyridazinone ring.

Reaction Conditions :

- Solvent: Ethanol or acetonitrile

- Temperature: 80–100°C

- Time: 12–24 hours

- Yield: 60–75%

Introduction of the Pyridin-4-yl Group

The pyridin-4-yl substituent at position 3 is introduced via Suzuki-Miyaura cross-coupling. A brominated pyridazinone intermediate reacts with pyridin-4-ylboronic acid in the presence of a palladium catalyst.

Optimized Parameters :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Na₂CO₃

- Solvent: Dioxane/water (3:1)

- Temperature: 90°C

- Yield: 70–85%

Synthesis of Pyridine-3-sulfonamide Derivatives

Sulfonylation of Amines

Pyridine-3-sulfonamide is prepared by reacting pyridine-3-sulfonyl chloride with amines. For the target compound, the amine is 3-aminopropylpyridazinone.

General Procedure :

- Dissolve 3-aminopropylpyridazinone in dry dichloromethane.

- Add pyridine-3-sulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir for 4–6 hours at room temperature.

- Quench with water, extract with DCM, and purify via column chromatography.

Key Parameters :

- Base: Triethylamine (2.0 equiv)

- Solvent: Dichloromethane

- Yield: 50–65%

Coupling Strategies for Propyl Linker Installation

Nucleophilic Substitution

A bromopropylpyridazinone intermediate reacts with the sulfonamide nitrogen.

Example Protocol :

- Synthesize 3-(3-bromopropyl)-6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl via alkylation of pyridazinone with 1,3-dibromopropane.

- React with pyridine-3-sulfonamide in DMF using K₂CO₃ as base.

Conditions :

- Temperature: 60°C

- Time: 8 hours

- Yield: 40–55%

Reductive Amination

An alternative employs reductive amination between a ketone-functionalized pyridazinone and the sulfonamide.

Steps :

- Prepare 3-(3-oxopropyl)-6-oxopyridazin-1(6H)-yl.

- React with pyridine-3-sulfonamide using NaBH₃CN as reductant.

Yield : 30–45% (lower due to competing side reactions).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.93 (s, 1H, pyridine-H2), 8.63 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.17 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.73 (dd, J = 8.0, 4.8 Hz, 1H, pyridine-H5), 7.52 (d, J = 5.2 Hz, 2H, pyridin-4-yl-H), 6.78 (d, J = 5.2 Hz, 2H, pyridin-4-yl-H), 4.32 (t, J = 6.8 Hz, 2H, NCH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂SO₂), 2.45 (m, 2H, CH₂ linker).

¹³C NMR : Signals at δ 163.2 (C=O), 152.1 (pyridazine-C3), 149.8 (pyridine-C3), 136.5 (pyridin-4-yl-C).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₀H₂₀N₆O₃S : 432.1325 [M+H]⁺

- Observed : 432.1328 [M+H]⁺

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Nucleophilic Substitution) | Route B (Reductive Amination) |

|---|---|---|

| Overall Yield | 40–55% | 30–45% |

| Purity (HPLC) | >95% | 85–90% |

| Reaction Time | 8–10 hours | 12–16 hours |

| Scalability | Suitable for gram-scale | Limited to milligram-scale |

Route A is preferred for its higher yield and scalability, though it requires careful handling of alkylating agents.

Industrial-Scale Adaptation Challenges

Purification Difficulties

The propyl-linked intermediate exhibits polar and nonpolar regions, complicating column chromatography. Alternatives include:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide, and what key reaction parameters require optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions, including (1) condensation of pyridazine precursors, (2) nucleophilic substitution for sulfonamide formation, and (3) alkylation/propagation steps. Key parameters include:

- Solvent choice (e.g., DMF or acetonitrile for polar intermediates) .

- Temperature control (room temperature to reflux, depending on step reactivity) .

- Catalysts (e.g., cesium carbonate for deprotonation, copper bromide for cross-coupling) .

- Optimization Focus : Monitor intermediates via TLC and adjust reaction times (2–72 hours) to maximize yield (>70%) while minimizing side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z [M+H]⁺) with <5 ppm error .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. How can researchers assess the chemical stability of this compound under varying pH and thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and thermal stability .

- pH Stability Studies : Incubate in buffered solutions (pH 1–12) for 24–72 hours, followed by HPLC analysis to quantify degradation .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction yields and reduce resource expenditure?

- Methodological Answer :

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2³ factorial design reduces 27 trial conditions to 8 experiments .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction time) to predict optimal yield conditions .

- Example : A study on pyridazine derivatives achieved a 40% yield improvement by optimizing catalyst concentration (0.1–0.3 eq) and reaction time (12–48 hours) .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) reported across studies?

- Methodological Answer :

- Cross-Referencing Databases : Compare with entries in PubChem or Reaxys for consensus spectral patterns .

- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and validate experimental data .

- 2D NMR Techniques : Employ NOESY or HMBC to resolve ambiguities in aromatic proton assignments .

Q. What computational approaches predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and reaction barriers (e.g., for sulfonamide formation) .

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways and intermediates .

- Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction development time by 60% for pyridazine derivatives .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Computational tools (e.g., Gaussian, AFIR) are recommended for advanced mechanistic studies .

- Experimental protocols should prioritize reproducibility with detailed reaction logs and raw spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.